2,4-Difluoro-3-iodopyridine
Overview
Description
Synthesis Analysis
The synthesis of 2,4-Difluoro-3-iodopyridine and related compounds has been explored through various methods. One approach involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonium acetate to produce 3-fluoropyridines . Another method includes the diiodination of trifluoropyridine to yield diiodo derivatives, which can then react with sodium azide to form triazidopyridines . Additionally, the synthesis of 2-chloro-3-iodopyridine from 2-chloro-3-pyridinamine through diazotization and iodination has been reported, with an 80% yield .
Molecular Structure Analysis
The molecular structure of compounds related to 2,4-Difluoro-3-iodopyridine has been elucidated using techniques such as single-crystal X-ray diffraction. For instance, the structure of 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine was determined, revealing asymmetric units linked via halogen bonding and further consolidated by Ar–H···π interactions . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
The reactivity of polyfluorinated pyridines, including those with iodine substituents, has been extensively studied. For example, 2,3,5,6-tetrafluoro-4-iodopyridine can be converted into organometallic compounds and undergoes various nucleophilic substitution reactions . The chlorination and iodine-catalyzed rearrangement of fluorinated 2-aminopyridines to form chloroimino-1-azacyclohexadienes have also been described . These reactions highlight the versatility of fluorinated pyridines in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-Difluoro-3-iodopyridine and related compounds are influenced by their fluorine and iodine substituents. The presence of these atoms can affect the electron distribution within the molecule, impacting its reactivity and interactions with other chemicals. For instance, the introduction of fluorine atoms can enhance the stability and lipophilicity of the compounds, which is beneficial in medicinal chemistry applications . The iodine substituent, on the other hand, can serve as a reactive site for further functionalization or as a handle for radioisotope labeling in radiopharmaceuticals .
Scientific Research Applications
2,4-Difluoro-3-iodopyridine is a chemical compound with the empirical formula C5H2F2IN . It’s a type of fluoropyridine, which are pyridine derivatives where one or more hydrogen atoms have been replaced by fluorine .
Fluoropyridines, including 2,4-Difluoro-3-iodopyridine, are used in a variety of scientific fields, particularly in chemical synthesis and pharmaceutical research . They are often used as building blocks in the synthesis of more complex molecules .
In terms of application, fluoropyridines can be used in the synthesis of fluorine-containing heterocycles , which are cyclic compounds with one or more fluorine atoms . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Fluoropyridines are also used in the development of fluorinated medicinal and agrochemical candidates . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties .
Safety And Hazards
properties
IUPAC Name |
2,4-difluoro-3-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2IN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKASHJPLZSRDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479260 | |
Record name | 2,4-DIFLUORO-3-IODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-iodopyridine | |
CAS RN |
837364-88-2 | |
Record name | 2,4-DIFLUORO-3-IODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluoro-3-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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